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Compound of Interest

Compound Name: 3,5,6-Trichloropyridin-2-amine
CAS No.: 1378670-79-1
Cat. No.: B1524195
Get Quote
. J

Chemical Identity & Tautomeric Context

o |[UPAC Name: 3,5,6-Trichloropyridin-2-ol[2][3][4]
o CAS Registry Number: 6515-38-4[2][5]
e Molecular Formula: C

H

Cl

NO

¢ Molecular Weight: 198.43 g/mol [5]

o Structural Dynamics: TCP exists in a tautomeric equilibrium between the enol (pyridinol) and
keto (pyridinone) forms. While the enol form is predominant in the solid state (forming
centrosymmetric hydrogen-bonded dimers), the equilibrium in solution is solvent-dependent.
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o Non-polar solvents (e.g., CDCI

). Favors the pyridinol (OH) form.

o Polar aprotic solvents (e.g., DMSO-d

): Stabilizes the pyridinone (NH/C=0) form due to hydrogen bonding capabilities.

Mass Spectrometry (MS) Data

Methodology: Electron lonization (El, 70 eV) or GC-MS (Derivatized).

Diagnostic Isotope Patterns

The presence of three chlorine atoms creates a distinct isotopic cluster (M, M+2, M+4, M+6).
This "fingerprint” is the primary confirmation of the trichloro-motif.

Relative
lon Species m/z Value Abundance Origin
(Approx.)[6]
Cl
M 197 100%
Isoptopologue
Cl
M+2 199 96%
Cl
Cl
M+4 201 31%
Cl
M+6 203 3% Cl

Fragmentation Pathway (EI-MS)
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The fragmentation is characterized by the sequential loss of neutral small molecules (CO, Cl)
and radical species.

Molecular lon (m/z 197): Stable aromatic core.

Loss of CO (m/z 169): Characteristic of phenols/pyridinols (M - 28).

Loss of Cl (m/z 162): Radical cleavage of C-Cl bond from the molecular ion.

Pyridyl Cation (m/z 93): Deep fragmentation often seen in environmental degradation
studies.

Derivatization Note (GC-MS)

For trace analysis in biological matrices (urine/plasma), TCP is often derivatized with MTBSTFA
to form the tert-butyldimethylsilyl (TBDMS) ether.

e Diagnostic lon:m/z 219 (Fragment [M - C(CH

)
]
).

e Molecular lon (Derivatized): m/z 311 (Weak).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

(favored for solubility and H-bond stabilization).

H NMR (400 MHz, DMSO-d )

Due to the high degree of substitution, the proton spectrum is extremely simple, serving as a
purity check.
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Shift (
Multiplicity Integration Assignment Notes
» Ppm)

Exchangeable.
Shift varies with
concentration

] and water

12.0-12.5 Broad Singlet 1H -OH/-NH

content.
Indicates
tautomeric

exchange.

The only
aromatic proton.

8.15 - 8.25 Singlet 1H Ar-H (C4) Deshielded by
ortho-Cl atoms at
C3 and C5.

C NMR (100 MHz, DMSO-d )

The spectrum displays 5 distinct signals. The chemical shifts reflect the electron-withdrawing
nature of the three chlorine atoms.
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Shift (

. Electronic
Carbon Type Assignment Envi -
nvironmen
» Ppm)
Deshielded by
158.5 Quaternary (C-O) Cc2 Oxygen; tautomeric
center.
Adjacent to Nitrogen;
145.2 Quaternary (C-CI) C6 ) )
highly deshielded.
) The only carbon
138.8 Methine (C-H) C4 ]
bearing a proton.
Ortho to the hydroxyl
120.5 Quaternary (C-CI) C3
group.
Meta to the hydroxyl
118.2 Quaternary (C-CI) C5

group.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid State).
The solid-state spectrum confirms the pyridinol dimer structure.
e 3400 - 2500 cm

(Broad): O-H stretching involved in strong intermolecular hydrogen bonding (O-H---N). A
“ragged" band structure often indicates dimer formation.

e 1560 - 1580 cm
: C=C / C=N ring stretching vibrations.
e 1250-1300cm

: C-O stretching (phenolic character).

e 700 -800cm
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: C-Cl stretching (Strong, characteristic of polychlorinated aromatics).

Visualization: Tautomerism & Fragmentation

Equilibrium Pyridinone Form
(Solvent Dependent) | (Polar Solvents)
Pyridinol Form «-—---""""""" CSH2CISNH=0 —
(Solid State / Non-polar) EI Ionization ) 0SS O
BRI onizatio } [M-28]+ m/z 169
Molecular lon

[M]+ m/z 197 \
Loss of CI

[M-35]+ m/z 162

Click to download full resolution via product page

Caption: Logical flow of TCP tautomeric equilibrium and primary Mass Spectrometry
fragmentation pathways.

Experimental Protocol: Sample Preparation
A. NMR Preparation (DMSO-d )

e Mass: Weigh ~10 mg of TCP solid.
e Solvent: Dissolve in 0.6 mL of DMSO-d

(99.9% D).

o Note: Use an amber NMR tube if storing, as chlorinated pyridines can be photosensitive
over long periods.

e Acquisition:
o 1H: 16 scans, 1s relaxation delay.

o 13C: 1024 scans minimum (quaternary carbons C2, C3, C5, C6 have long relaxation
times).

B. GC-MS Derivatization (MTBSTFA Method)
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Standard protocol for biological matrices (Urine/Plasma).

Extraction: Acidify sample (pH < 2) and extract with diethyl ether.

Dry: Evaporate solvent under N

stream.

Derivatize: Add 50 uL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

Heat: Incubate at 60°C for 60 minutes.

Analyze: Inject 1 pL into GC-MS (Splitless). Look for m/z 219.
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PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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